N(alpha)-Lauroylarginine ethyl ester
CAS No.: 48076-74-0
Cat. No.: VC7976392
Molecular Formula: C20H40N4O3
Molecular Weight: 384.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 48076-74-0 |
---|---|
Molecular Formula | C20H40N4O3 |
Molecular Weight | 384.6 g/mol |
IUPAC Name | ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate |
Standard InChI | InChI=1S/C20H40N4O3/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23)/t17-/m0/s1 |
Standard InChI Key | XJTMYVOVQZMMKX-KRWDZBQOSA-N |
Isomeric SMILES | CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC |
SMILES | CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC |
Canonical SMILES | CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC |
Introduction
Chemical Properties and Structural Characteristics
Molecular Identity and Physicochemical Properties
N(alpha)-Lauroylarginine ethyl ester is an arginine-derived surfactant characterized by a lauroyl (C12) fatty acid chain linked to the alpha-amino group of ethyl arginate. Its IUPAC name, ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate, reflects the esterification of L-arginine with ethanol and subsequent acylation with lauroyl chloride . Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 384.56 g/mol | |
Density | 1.07 ± 0.1 g/cm³ (predicted) | |
pKa | 14.77 ± 0.46 (predicted) | |
Solubility | Miscible in polar solvents |
The compound’s amphiphilic structure—a hydrophilic arginine head and hydrophobic lauroyl tail—facilitates membrane interaction, a critical feature for its antimicrobial activity .
Synthesis and Industrial Production
Industrial synthesis involves a two-step process:
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Esterification: L-arginine reacts with ethanol under acidic conditions to form ethyl arginate.
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Acylation: The ethyl arginate intermediate is treated with lauroyl chloride, yielding N(alpha)-lauroylarginine ethyl ester as a hydrochloride salt .
Scalable production methods prioritize high purity (>98%), with major suppliers including Wuhan Boyuan Import & Export Co. and Guangdong Wengjiang Chemical Reagent Co., offering bulk quantities at approximately $10–700 per gram .
Antimicrobial Activity and Mechanism of Action
Spectrum of Efficacy
Though less studied than LAE, structural analogies suggest N(alpha)-lauroylarginine ethyl ester exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), fungi, and yeasts . Minimum inhibitory concentrations (MICs) for LAE against common pathogens range from 5–50 μg/mL, with similar potency expected for the ethyl ester variant .
Membrane Disruption and Biofilm Inhibition
The cationic surfactant interacts with microbial membranes via electrostatic attraction to anionic phospholipids, causing depolarization and leakage of intracellular components . This mechanism is non-specific, reducing the likelihood of resistance development—a finding corroborated by 30-day exposure studies showing no resistance in E. coli . Additionally, sub-inhibitory concentrations disrupt biofilm formation by impairing quorum-sensing pathways .
Metabolic Pathways and Toxicological Profile
In Vivo Metabolism
N(alpha)-Lauroylarginine ethyl ester undergoes rapid hydrolysis in vivo via esterases and peptidases, yielding L-arginine, lauric acid, and ethanol . These metabolites enter standard metabolic pathways:
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L-arginine: Converted to urea and ornithine via the urea cycle.
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Lauric acid: β-oxidized to acetyl-CoA for energy production.
Acute and Chronic Toxicity
Rodent studies on LAE (a structural analog) report low toxicity, with median lethal doses (LD₅₀) exceeding 2,000 mg/kg body weight . Chronic exposure at 271 mg/kg/day in rats showed no adverse effects, establishing a no-observed-adverse-effect level (NOAEL) used to derive an acceptable daily intake (ADI) of 0.5 mg/kg for humans . Ocular and dermal irritation studies note mild, transient conjunctival redness at concentrations ≤0.8%, resolving within 72 hours .
Recent Research and Future Directions
Synergistic Combinations
Emerging strategies pair N(alpha)-lauroylarginine ethyl ester with essential oils (e.g., thymol) or nanoparticles to reduce effective concentrations by 50–75%, mitigating sensory impacts in foods .
Gut Microbiome Modulation
A 2020 study found LAE administration in mice increased Lactobacillus spp. abundance while suppressing Enterobacteriaceae, suggesting prebiotic potential . Whether the ethyl ester variant shares this activity remains unexplored.
Drug Delivery Systems
Cationic micelles formed by the compound enhance the solubility of hydrophobic drugs (e.g., paclitaxel) in preclinical models, achieving 90% encapsulation efficiency .
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